Sourcing a nickel salt with inadequate solubility often leads to processing bottlenecks and inconsistent bath chemistry. Nickel(2+);chloride;hexahydrate (NiCl₂·6H₂O) directly resolves this with a verified aqueous solubility of 2540 g/L at 20°C, over 8 times that of the sulfate form.
- Enables high-concentration nickel ion solutions, minimizing solvent volume and accelerating dissolution in electroplating and catalyst preparation.
- Serves as an essential chloride source in Watts baths, preventing anode passivation and maintaining ion concentration for stable deposition.
- Provides predictable catalytic activity; yields polymer Mₙ of 3590 g/mol with narrow dispersity (Đ=1.23) for controlled polymer synthesis.
Molecular FormulaClH12NiO6+
Molecular Weight202.24 g/mol
Cat. No.B13916414
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Nickel(2+);chloride;hexahydrate
Molecular Formula
ClH12NiO6+
Molecular Weight
202.24 g/mol
Structural Identifiers
SMILES
O.O.O.O.O.O.[Cl-].[Ni+2]
InChI
InChI=1S/ClH.Ni.6H2O/h1H;;6*1H2/q;+2;;;;;;/p-1
InChIKey
QECQQPLNIIBSOK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes
100 g / 500 g / 2.5 kg / 10 kg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
NiCl₂·6H₂O Evidence Guide
Nickel(2+);chloride;hexahydrate (NiCl₂·6H₂O, CAS 7791-20-0) is a green, water-soluble crystalline solid that serves as a versatile source of nickel(II) ions and chloride ligands in both laboratory and industrial settings. The compound crystallizes in a monoclinic unit cell with lattice parameters a=10.23 Å, b=7.05 Å, c=6.57 Å, and β=122°10′ [1]. Its aqueous solubility of 2540 g/L at ambient temperature exceeds that of the anhydrous form (642 g/L) by approximately fourfold [2]. The compound is widely employed as an electroplating bath component, a mild Lewis acid catalyst for organic transformations, and a precursor for synthesizing other nickel compounds .
Ni²⁺/Cl⁻ sourceElectroplating bath and Lewis acid catalysis workflows
High solubilityReported aqueous solubility supports concentrated solution preparation
Hydrate formHexahydrate enables stoichiometric control in synthesis and formulation
[1] Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan, 16(8), 1574-1580. View Source
[2] Weast, R. C. (Ed.). (1986). CRC Handbook of Chemistry and Physics (67th ed.). CRC Press. View Source
Why Generic Substitution Fails
Generic substitution among nickel salts—even those sharing the Ni²⁺ cation—introduces material variability in performance, processing, and compliance. The chloride anion confers unique electrochemical, catalytic, and solubility profiles that distinguish NiCl₂·6H₂O from sulfate, nitrate, acetate, and bromide analogs. In electroplating, the presence of Cl⁻ promotes anode depolarization and increases solution conductivity; removing chloride entirely results in anode passivation and nickel ion depletion [1]. In catalysis, the halide identity alters polymerization outcomes: NiCl₂ yields number-average molecular weight (Mₙ) of 3590 g/mol versus 2120 g/mol for NiBr₂ under identical conditions, demonstrating divergent chain-growth behavior [2]. In materials synthesis, the choice of nickel precursor determines the optical band gap of derived NiO films, with NiCl₂·6H₂O producing 3.2 eV compared to 3.5 eV from nitrate and 3.43 eV from acetate precursors [3]. These quantifiable differences preclude indiscriminate substitution and demand evidence-based selection.
Anion-dependent electrochemistry
Chloride-free nickel sources may cause anode passivation in plating; sulfate, nitrate, or acetate cannot replicate Cl⁻ depolarization function.
Catalytic outcome divergence
Halide identity affects polymer molecular weight and dispersity; NiBr₂ or Ni(OAc)₂ may shift polymerization endpoints.
Material property shifts
NiO film band gap and refractive index vary with precursor anion; direct substitution risks altering optoelectronic characteristics.
[1] Renrendoc. (2023). Nickel Plating Process Explained – Technical Training Document. View Source
[2] Park, J. et al. Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction. (2020). Table 1 Catalyst Comparison. View Source
[3] Farag, B. S. et al. (2017). Effect of precursor solutions on the structural and optical properties of sprayed NiO thin films. Materials Science in Semiconductor Processing, 64, 63-70. View Source
NiCl₂·6H₂O Comparative Evidence
Electroplating Voltage Reduction
In direct head-to-head comparison, nickel deposited from a nickel chloride-boric acid electrolyte exhibits a 50% reduction in tank voltage and power consumption relative to conventional sulfate-based electrolytes. The chloride-derived deposit is finer-grained, smoother, harder, and stronger, though somewhat less ductile [1].
Nickel chloride-boric acid solution vs. sulfate electrolyte; laboratory electrodeposition tests
Why This Matters
This directly impacts operational energy costs and bath efficiency in industrial plating operations.
ElectroplatingNickel depositionWatts bath
[1] Wesley, W. A., & Carey, J. W. (1939). The Electrodeposition of Nickel from Nickel Chloride Solutions. Transactions of The Electrochemical Society, 75(1), 209. View Source
Polymer Mₙ: Chloride vs. Bromide
In a head-to-head catalyst comparison for polyphenylene synthesis, NiCl₂ produced polymers with number-average molecular weight (Mₙ) of 3590 g/mol and dispersity (Đ) of 1.23, whereas NiBr₂ yielded only 2120 g/mol Mₙ with broader dispersity of 1.31. Ni(OAc)₂ gave comparable Mₙ (3650 g/mol) but with higher dispersity (Đ=1.32) [1].
[1] Park, J. et al. (2020). Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction for Fuel Cell Applications. Table 1 Catalyst Comparison. View Source
NiO Thin Film Band Gap: Precursor Comparison
Comparative spray pyrolysis of NiO thin films from three nickel precursors demonstrates precursor-dependent optical band gap tuning. NiCl₂·6H₂O yields NiO films with band gap of 3.2 eV and refractive index of 1.6; Ni(NO₃)₂·6H₂O gives 3.5 eV (refractive index 2.1); Ni(CH₃COO)₂·4H₂O gives 3.43 eV (refractive index 1.85) [1].
NiO Band GapHead-to-head
3.2 eV (n=1.6) vs nitrate 3.5 eV (n=2.1), acetate 3.43 eV (n=1.85)
Precursor-dependent band gap tuning
Spray pyrolysis at 350°C; glass substrates
Thin film depositionNickel oxideBand gap engineering
0.3 eV lower than nitrate; 0.23 eV lower than acetate
Conditions
Spray pyrolysis deposition; glass substrates heated at 350°C
Why This Matters
Lower band gap enables different optoelectronic behavior; precursor selection directly determines film properties in semiconductor and sensor applications.
Thin film depositionNickel oxideBand gap engineering
[1] Farag, B. S. et al. (2017). Effect of precursor solutions on the structural and optical properties of sprayed NiO thin films. Materials Science in Semiconductor Processing, 64, 63-70. View Source
Aqueous Solubility vs. Sulfate
Published solubility data establish that nickel chloride hexahydrate dissolves to 2540 g/L in water at 20°C, whereas nickel sulfate reaches only 293 g/L under the same conditions. The chloride salt's solubility exceeds that of sulfate by approximately 8.7-fold [1]. The anhydrous form of nickel chloride exhibits substantially lower solubility (642 g/L) than the hexahydrate .
Aqueous SolubilityReported
2540 g/L at 20°C
~8.7× higher than NiSO₄; 4.0× vs anhydrous NiCl₂
Supports high-concentration solution preparation
CRC Handbook data; ambient temperature water
SolubilitySolution preparationProcess chemistry
Evidence Dimension
Water solubility
Target Compound Data
2540 g/L at 20°C (hexahydrate form)
Comparator Or Baseline
NiSO₄·xH₂O: 293 g/L at 20°C; anhydrous NiCl₂: 642 g/L at 20°C
Quantified Difference
8.7× higher solubility vs. NiSO₄; 4.0× higher solubility vs. anhydrous NiCl₂
Conditions
Ambient temperature (20°C), water as solvent
Why This Matters
Superior solubility enables higher-concentration working solutions, reduced solvent volumes, and faster dissolution during process preparation.
SolubilitySolution preparationProcess chemistry
[1] Weast, R. C. (Ed.). (1986). CRC Handbook of Chemistry and Physics (67th ed.). CRC Press. View Source
Electroless Deposition Rate: Chloride Effect
In electroless nickel plating formulations, the presence of chloride ions from NiCl₂·6H₂O exerts a catalytic effect that increases the deposition rate to approximately 10–15 μm/h. By contrast, nickel sulfate-based baths (Cl⁻-free) are preferred for corrosion-resistant coatings but exhibit lower deposition kinetics. The trade-off is that Cl⁻ may corrode certain substrates such as aluminum and stainless steel [1].
[1] Superb Heater. (2025). How to choose the appropriate chemical nickel plating solution composition. View Source
Solid-State Precursor Band Gap
Diffuse reflectance UV-Vis spectroscopy of solid nickel salts reveals distinct band gap energies for each precursor. Nickel chloride hexahydrate exhibits the lowest band gap at 2.46 eV, compared to 2.61 eV for nickel nitrate hexahydrate and 2.85 eV for nickel acetate tetrahydrate. Colorimetric L*a*b* data indicate that green tone intensity decreases in the sequence nitrate > chloride > acetate [1].
Solid-State Band GapHead-to-head
2.46 eV (NiCl₂·6H₂O) vs 2.61 eV (nitrate), 2.85 eV (acetate)
Lower band gap may alter thermal decomposition behavior
0.15 eV lower than nitrate; 0.39 eV lower than acetate
Conditions
Diffuse reflectance UV-Vis spectroscopy of solid salts at ambient temperature
Why This Matters
Lower solid-state band gap may influence precursor decomposition behavior and the electronic properties of derived materials during thermal processing.
[1] de Andrade, T. M. et al. (2018). Understanding the properties (structural, spectroscopic, colorimetric and thermal) of nickel salts. Matéria (Rio de Janeiro), 23(1). View Source
NiCl₂·6H₂O Optimal Applications
Industrial Electroplating: Watts Bath Component
In Watts-type nickel electroplating baths, NiCl₂·6H₂O serves as the essential chloride source at typical concentrations of 30–60 g/L. Its presence prevents anode passivation and maintains nickel ion concentration in solution [1]. Selection over sulfate-only formulations is justified when higher solution conductivity and improved throwing power are required, as quantified by the 50% reduction in tank voltage relative to sulfate-only electrolytes [2]. However, total replacement of sulfate with chloride is not recommended due to increased deposit internal stress and higher cost [1].
Nickel-Catalyzed Polymerization
For nickel-catalyzed polymerization reactions where polymer molecular weight directly correlates with mechanical performance, NiCl₂·6H₂O offers distinct advantages over NiBr₂. Under identical 10 mol% catalyst loading, NiCl₂ yields polymers with 69% higher Mₙ (3590 vs. 2120 g/mol) and narrower dispersity (Đ=1.23 vs. 1.31) compared to NiBr₂ [1]. This makes the chloride salt the halide of choice when high-molecular-weight, low-dispersity polymers are required, such as in fuel cell membrane fabrication.
NiO Thin Film Fabrication by Spray Pyrolysis
When depositing NiO thin films by spray pyrolysis at 350°C substrate temperature, the selection of NiCl₂·6H₂O as the precursor yields films with an optical band gap of 3.2 eV and refractive index of 1.6—values that differ significantly from films derived from nitrate (3.5 eV, n=2.1) and acetate (3.43 eV, n=1.85) precursors [1]. This precursor-dependent band gap tuning enables researchers and manufacturers to achieve specific optoelectronic properties without modifying deposition parameters.
High-Concentration Solution Preparation
For applications requiring high-concentration nickel ion solutions—such as catalyst impregnation, electroplating bath make-up, or precursor solution preparation—NiCl₂·6H₂O provides the highest achievable nickel loading among common soluble nickel salts. Its solubility of 2540 g/L at 20°C exceeds that of nickel sulfate (293 g/L) by approximately 8.7-fold [1]. This reduces solvent volume requirements, accelerates dissolution, and enables higher nickel loading per unit volume in formulated products.
Application
Selection Property
Validation Focus
Nickel electroplating baths
Chloride source for anode depolarization
Deposit quality and bath conductivity
Nickel-catalyzed polymerization
Halide identity for molecular weight control
Polymer Mₙ and dispersity endpoints
NiO thin film deposition
Precursor selection for band gap tuning
Optical band gap and refractive index
High-concentration Ni²⁺ solution preparation
Aqueous solubility profile
Solubility and dissolution rate
[1] Renrendoc. (2023). Nickel Plating Process Explained – Technical Training Document. View Source
[2] Wesley, W. A., & Carey, J. W. (1939). The Electrodeposition of Nickel from Nickel Chloride Solutions. Transactions of The Electrochemical Society, 75(1), 209. View Source
[3] Park, J. et al. (2020). Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction. Table 1 Catalyst Comparison. View Source
[4] Farag, B. S. et al. (2017). Effect of precursor solutions on the structural and optical properties of sprayed NiO thin films. Materials Science in Semiconductor Processing, 64, 63-70. View Source
[5] Weast, R. C. (Ed.). (1986). CRC Handbook of Chemistry and Physics (67th ed.). CRC Press. View Source
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